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Introduction

2-Aminoisocytosine (AC), also known as isocytosine or 2-amino-4-hydroxypyrimidine, is a
non-canonical nucleobase that has garnered significant interest in molecular biology and drug
development. Its unique hydrogen bonding capabilities, forming three hydrogen bonds with
isoguanine, allow for the creation of an alternative, orthogonal base pair in DNA and RNA. This
expansion of the genetic alphabet opens up new avenues for the development of novel
diagnostics, therapeutics, and research tools.

These application notes provide detailed protocols and quantitative data for the use of 2-
Aminoisocytosine in various molecular biology applications, including its chemical synthesis
as a phosphoramidite, its incorporation into oligonucleotides, its use in the development of
high-affinity aptamers via Systematic Evolution of Ligands by Exponential Enrichment (SELEX),
and its enzymatic incorporation into nucleic acids.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data related to the use of 2-
Aminoisocytosine and analogous modified nucleosides.

Table 1: Thermodynamic Stability of Unnatural Base Pairs
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AG°37
Base Pair AH° (kcallmol) AS° (cal/mol-K) Reference
(kcal/mol)
General
A-T -1.0to-1.5 -7.2t0-8.5 -20.4 10 -24.0 _
Literature
General
G-C -1.5t0-2.5 -8.0t0-11.0 -22.4t0 -27.8 _
Literature
isoC-isoG -2.1t0-2.9 -10.0to -14.0 -24.0t0 -34.0 [1][2]
2-Aminopurine-T  Variable Variable Variable [1]

Table 2: Kinetic Parameters for Enzymatic Incorporation of Modified Nucleotides

DNA Modified Fidelity (vs.
k_pol (s™) K_d (pMm) Reference
Polymerase dNTP cognate)
Klenow )
iISOGTP 0.05 25 ~10-3 [3]
Fragment
Taq _
isoGTP 0.1 50 ~10-2 [3]
Polymerase
Vent (exo-) isoGTP 0.2 40 ~10-2 [3]
KOD (exo-) iSOGTP 0.3 30 ~10-3 [3]
dGTP
Human Pol | ] 0.029-0.054 5.7 Low [3]
(opposite T)
Calf Thymus 1260 min—t )
dCTP 0.067 (K_m) High [4][5]
Pol & (k_pol)

Table 3: Binding Affinities of Modified Aptamers
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Aptamer e .-
Modification K_d (nM) SELEX Method Reference
Target
) B Conventional
Thrombin Unmodified DNA  ~25-100 [6]
SELEX
] Modified DNA Post-SELEX
Thrombin 0.28 o [7]
(e.g., W4/W12) Modification
Lysozyme Unmodified DNA 2.8 -52.9 CE-SELEX [819]
) Bivalent DNA
Thrombin 0.65 - [10]
(HD1-HD22)
] AYA1809002/AY Proprietary
Thrombin 10/13 [10][11]
A1809004 SELEX

Experimental Protocols

Protocol 1: Chemical Synthesis of 2-Aminoisocytosine
Deoxyribonucleoside Phosphoramidite

This protocol outlines the general steps for the synthesis of the phosphoramidite of 2-

Aminoisocytosine deoxyribonucleoside, a crucial building block for oligonucleotide synthesis.

Materials:

2-Aminoisocytosine

e 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-a-D-ribofuranose

¢ Hexamethyldisilazane (HMDS)

e Ammonium sulfate

e Sodium methoxide

o Dimethoxytrityl chloride (DMT-CI)

e Pyridine
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2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM)

Anhydrous Acetonitrile

Silica gel for column chromatography
Procedure:

o Glycosylation: a. Silylate 2-Aminoisocytosine with HMDS and a catalytic amount of
ammonium sulfate. b. Couple the silylated base with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-a-
D-ribofuranose in a suitable solvent like acetonitrile. c. Purify the resulting protected
nucleoside by silica gel chromatography.

o Deprotection of Tolouyl Groups: a. Treat the protected nucleoside with sodium methoxide in
methanol to remove the toluoyl protecting groups. b. Neutralize the reaction and purify the
deoxyribonucleoside.

o 5-O-DMT Protection: a. React the deoxyribonucleoside with DMT-CI in pyridine to protect
the 5'-hydroxyl group. b. Purify the 5'-O-DMT protected nucleoside by silica gel
chromatography.

o Phosphitylation: a. React the 5-O-DMT protected nucleoside with 2-Cyanoethyl N,N-
diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM. b. Purify the
final 2-Aminoisocytosine deoxyribonucleoside phosphoramidite by silica gel
chromatography under anhydrous conditions.

Protocol 2: Site-Specific Incorporation of 2-
Aminoisocytosine into Oligonucleotides

This protocol describes the incorporation of the synthesized 2-Aminoisocytosine
phosphoramidite into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:
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e 2-Aminoisocytosine deoxyribonucleoside phosphoramidite
o Standard DNA phosphoramidites (A, C, G, T)
o Controlled Pore Glass (CPG) solid support

o Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking
solution)

e Anhydrous acetonitrile
e Concentrated ammonium hydroxide
Procedure:

o Synthesizer Preparation: a. Dissolve the 2-Aminoisocytosine phosphoramidite in
anhydrous acetonitrile to the desired concentration (typically 0.1 M). b. Install the
phosphoramidite solution on a designated port of the DNA synthesizer.

o Automated DNA Synthesis: a. Program the desired oligonucleotide sequence into the
synthesizer, specifying the position for 2-Aminoisocytosine incorporation. b. Initiate the
synthesis cycle. The synthesizer will perform the standard steps of detritylation, coupling,
capping, and oxidation for each nucleotide addition.

o Cleavage and Deprotection: a. After the synthesis is complete, treat the CPG support with
concentrated ammonium hydroxide to cleave the oligonucleotide from the support and
remove the protecting groups from the bases and the phosphate backbone.

 Purification: a. Purify the crude oligonucleotide containing 2-Aminoisocytosine using
standard methods such as High-Performance Liquid Chromatography (HPLC) or
Polyacrylamide Gel Electrophoresis (PAGE).

Protocol 3: SELEX for Aptamers Containing 2-
Aminoisocytosine

This protocol outlines a general procedure for the in vitro selection of DNA aptamers containing
2-Aminoisocytosine that bind to a specific target molecule.
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Materials:

A random DNA library with primer binding sites flanking a randomized region. The library
should be synthesized to incorporate 2-Aminoisocytosine at specific positions or
throughout the random region.

Target molecule (e.g., protein, small molecule)

SELEX binding buffer (e.g., PBS with MgClz)

Wash buffer (same as binding buffer)

Elution buffer (e.g., high salt, denaturant, or a competitive ligand)
PCR primers (forward and reverse)

Taq DNA polymerase and dNTPs (including 2-Aminoisocytosine triphosphate for re-
amplification of the modified library)

Streptavidin-coated magnetic beads (if using a biotinylated primer for strand separation)

Procedure:

Library Preparation: a. Synthesize the 2-Aminoisocytosine-modified DNA library. b. Anneal
the library to a single-stranded state by heating to 95°C and snap-cooling on ice.

Binding: a. Incubate the folded DNA library with the target molecule in the SELEX binding
buffer.

Partitioning: a. Separate the target-bound oligonucleotides from the unbound sequences.
This can be achieved by methods like nitrocellulose filter binding, affinity chromatography, or
using magnetic beads if the target is immobilized.

Washing: a. Wash the complex to remove non-specifically bound oligonucleotides.

Elution: a. Elute the bound oligonucleotides from the target.
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Amplification: a. Amplify the eluted oligonucleotides by PCR using the appropriate primers
and dNTP mix (including 2-Aminoisocytosine triphosphate).

Strand Separation: a. Separate the amplified double-stranded DNA to obtain the single-
stranded, 2-Aminoisocytosine-containing DNA for the next round of selection.

Repeat Selection: a. Repeat steps 2-7 for multiple rounds (typically 8-15 rounds), increasing
the selection stringency in later rounds (e.g., by decreasing the target concentration or
increasing the wash stringency).

Cloning and Sequencing: a. After the final round, clone and sequence the enriched pool of
aptamers to identify individual high-affinity binders.

Characterization: a. Synthesize individual aptamer candidates and characterize their binding
affinity (e.qg., by surface plasmon resonance or isothermal titration calorimetry).

Visualizations

DMT-CI, Pyridine

2-Cyanoethyl N,N-diisopropyl-
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Caption: Workflow for 2-Aminoisocytosine Phosphoramidite Synthesis.
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Caption: Automated Oligonucleotide Synthesis Workflow.
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Caption: SELEX Workflow for Modified Aptamer Selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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